4-(Pyrrolidin-3-ylmethyl)morpholine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(pyrrolidin-3-ylmethyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-10-7-9(1)8-11-3-5-12-6-4-11/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQJKJPNFWHBRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Pyrrolidin 3 Ylmethyl Morpholine and Analogues
While specific literature detailing the synthesis of 4-(pyrrolidin-3-ylmethyl)morpholine is not extensively available, the construction of its core components—the pyrrolidine (B122466) and morpholine (B109124) rings—along with methods for linking such heterocyclic systems, can be understood through established and emerging synthetic strategies. The synthesis of analogous structures often involves multi-step sequences that can be optimized for efficiency and sustainability.
A plausible approach to the synthesis of this compound would involve the preparation of a protected 3-(halomethyl)pyrrolidine or a corresponding pyrrolidine-3-ylmethanal derivative, followed by nucleophilic substitution or reductive amination with morpholine. The synthesis of substituted pyrrolidines can be achieved through various means, including the cyclization of amino alcohols or the reduction of pyrrolidinones. nih.gov
Modern synthetic efforts are increasingly focused on the development of one-pot procedures and catalytic methods to streamline these processes, reduce waste, and enhance yield. nih.govbohrium.com For instance, the use of photoredox catalysis has enabled the rapid assembly of cyclic amine architectures from simple precursors in a single step. bohrium.com
Green Chemistry Principles in Synthesis of Amines
The synthesis of amines, a cornerstone of pharmaceutical and fine chemical industries, has traditionally relied on methods that are often resource-intensive and generate significant waste. rsc.org The adoption of green chemistry principles aims to mitigate these environmental impacts by designing more efficient and sustainable synthetic routes. rsc.org
Key green chemistry principles applicable to the synthesis of amines, including cyclic amines like pyrrolidine (B122466) and morpholine (B109124), encompass:
Catalysis: The use of catalysts, particularly those based on abundant and non-toxic metals, is paramount. Catalytic reductive amination, for example, offers a highly selective and efficient pathway to secondary and tertiary amines from readily available nitro compounds and carbonyls. frontiersin.org This method avoids the poor selectivity and environmental issues associated with traditional double alkylation of ammonia. frontiersin.org Similarly, molybdenum-catalyzed allylic amination provides a regioselective route to complex amines. acs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core tenet of green chemistry. Processes like "hydrogen borrowing" or "hydrogen autotransfer" for the N-alkylation of amines with alcohols are highly atom-economical as they produce water as the only byproduct. rsc.orgrug.nl
Use of Renewable Feedstocks: Shifting from petrochemical-based starting materials to renewable resources, such as biomass, is a critical aspect of sustainable chemistry. rsc.orgrsc.org Biomass-derived oxygenates, including alcohols and aldehydes, can be converted into a wide array of amines through catalytic amination processes. acs.org Glycerol, a byproduct of biodiesel production, is another promising renewable feedstock for amine synthesis. rsc.org
Benign Solvents: The choice of solvent plays a significant role in the environmental footprint of a chemical process. The development of reactions that can be conducted in environmentally friendly solvents, such as water or deep eutectic solvents (DESs), is a key area of research. mdpi.comnih.gov DESs have shown promise as alternative media and even as catalysts in the synthesis of amines. mdpi.com
Energy Efficiency: The use of milder reaction conditions, such as ambient temperature and pressure, reduces energy consumption. idw-online.de Microwave-assisted synthesis has also emerged as a tool to accelerate reactions and improve energy efficiency. nih.govnih.gov
One-Pot Reactions: Combining multiple reaction steps into a single, continuous process, known as a one-pot reaction, can significantly reduce the need for purification of intermediates, minimize solvent usage, and save time and resources. nih.gov
The systematic evaluation of synthetic pathways using green metrics toolkits, such as the CHEM21 toolkit, allows for a quantitative assessment of the environmental performance of different methods. rsc.orgrsc.org This analytical approach aids chemists in making informed decisions to select or develop more sustainable synthetic strategies for amine-containing molecules. acs.org
Chemical Reactivity and Transformation Studies of 4 Pyrrolidin 3 Ylmethyl Morpholine
Nucleophilicity and Basicity of the Amine Centers
The chemical character of 4-(pyrrolidin-3-ylmethyl)morpholine is largely defined by its two nitrogen atoms, which function as both nucleophiles and bases. masterorganicchemistry.com The pyrrolidine (B122466) nitrogen, being a secondary amine, and the morpholine (B109124) nitrogen, a tertiary amine, exhibit distinct reactivity profiles.
Nucleophilicity, the ability of a substance to donate an electron pair to an electrophile, is also a key characteristic of the amine centers in this molecule. masterorganicchemistry.com Both nitrogen atoms can act as nucleophiles, participating in reactions such as alkylation, acylation, and condensation. The less sterically hindered and more basic pyrrolidine nitrogen is generally expected to be the more reactive nucleophile. However, the specific reaction conditions, including the nature of the electrophile and the solvent used, can influence which nitrogen atom preferentially reacts. For instance, in reactions with small, unhindered electrophiles, the pyrrolidine nitrogen is likely to be the primary site of attack. Conversely, under conditions that favor thermodynamic control or with bulky electrophiles, reaction at the morpholine nitrogen may become more significant.
Reactivity at the Methylene (B1212753) Bridge
The methylene bridge (-CH2-) connecting the pyrrolidine and morpholine rings is a site of potential chemical reactivity, primarily through reactions that involve the adjacent nitrogen atoms. While the carbon-hydrogen bonds of the methylene group are generally stable, the bridge can be involved in transformations such as oxidation or substitution, often facilitated by the neighboring amine functionalities.
In the context of Mannich-type reactions, which involve the aminoalkylation of a carbon- or heteroatom-based nucleophile, the methylene bridge is formed during the synthesis of the parent compound. biomedpharmajournal.orgnih.gov The reactivity of this bridge post-synthesis is less explored but could potentially be exploited in rearrangement or fragmentation reactions under specific catalytic conditions.
Derivatization Reactions of the Pyrrolidine Nitrogen
The secondary amine of the pyrrolidine ring is a prime site for a variety of derivatization reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. nih.gov This reactivity is a cornerstone of its utility in medicinal chemistry and organic synthesis.
Common derivatization reactions at the pyrrolidine nitrogen include:
Alkylation: The nitrogen can be readily alkylated using alkyl halides or other electrophilic alkylating agents. This reaction is often carried out in the presence of a base to neutralize the resulting hydrohalic acid.
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) yields the corresponding N-acyl derivatives. This transformation is useful for introducing amide functionalities, which can alter the electronic properties and biological activity of the molecule.
Sulfonylation: Treatment with sulfonyl chlorides affords N-sulfonyl derivatives, which are often used to protect the nitrogen or to introduce specific functionalities for further transformations.
Reductive Amination: The pyrrolidine nitrogen can participate in reductive amination reactions with aldehydes or ketones, leading to the formation of N-alkylated products with more complex side chains.
These derivatization strategies are fundamental to the synthesis of a wide range of pyrrolidine-containing compounds with tailored properties. nih.gov
Derivatization Reactions of the Morpholine Nitrogen
The tertiary amine of the morpholine ring also possesses a lone pair of electrons and can undergo a limited set of derivatization reactions. evitachem.comiarc.fr Due to its tertiary nature, the morpholine nitrogen is generally less reactive as a nucleophile compared to the secondary pyrrolidine nitrogen. However, it can still participate in certain transformations.
Key derivatization reactions involving the morpholine nitrogen include:
Quaternization: The morpholine nitrogen can react with strong alkylating agents, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. This transformation introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's solubility and electronic properties.
N-Oxide Formation: Oxidation of the morpholine nitrogen with reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) leads to the formation of the corresponding N-oxide. This reaction can be useful for modifying the polarity of the molecule or for facilitating further transformations.
Exploitation as a Reagent or Catalyst in Organic Synthesis
The unique structural features of this compound, particularly the presence of two distinct amine centers, make it a potentially valuable molecule in the realm of organic synthesis, where it can function as a reagent or a catalyst. researchgate.netacs.org
As a reagent , it can be incorporated into larger molecules to introduce the pyrrolidinyl-methyl-morpholinyl moiety, which may be desirable for its specific steric and electronic properties or for its potential biological activity. mdpi.com For example, it can be used in coupling reactions, such as the Buchwald-Hartwig amination, where it would serve as the amine component.
More significantly, this compound has the potential to act as an organocatalyst . The combination of a secondary amine (pyrrolidine) and a tertiary amine (morpholine) within the same molecule opens up possibilities for cooperative catalysis. The pyrrolidine moiety can engage in enamine or iminium ion catalysis, which are powerful strategies for the asymmetric functionalization of carbonyl compounds. nih.gov The morpholine moiety, in turn, could act as a Brønsted or Lewis base, activating other components of the reaction mixture or influencing the stereochemical outcome of the transformation.
Structural Elucidation and Conformational Analysis of 4 Pyrrolidin 3 Ylmethyl Morpholine
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the precise structure and connectivity of 4-(Pyrrolidin-3-ylmethyl)morpholine.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule. While specific experimental data for this compound is not publicly available, expected chemical shifts can be inferred from analyses of analogous structures containing morpholine (B109124) and pyrrolidine (B122466) rings. acs.org For instance, in similar heterocyclic systems, the protons of the morpholine ring adjacent to the oxygen typically appear downfield compared to those adjacent to the nitrogen.
¹H NMR: The protons on the carbons adjacent to the nitrogen in the morpholine ring (H-2', H-6') are expected to resonate around 2.4-2.6 ppm, while the protons on the carbons adjacent to the oxygen (H-3', H-5') would likely appear at approximately 3.6-3.8 ppm. acs.org The methylene (B1212753) bridge protons would show a distinct signal, and the complex multiplet patterns for the pyrrolidine ring protons would be observed between 1.5 and 3.0 ppm.
¹³C NMR: The carbon atoms of the morpholine ring are anticipated to show signals around 53-54 ppm for the carbons next to the nitrogen (C-2', C-6') and 66-67 ppm for the carbons next to the oxygen (C-3', C-5'). acs.org The carbons of the pyrrolidine ring and the methylene linker would also exhibit characteristic shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data inferred from analogous structures.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrrolidine CH | 2.8 - 3.2 | 35 - 40 |
| Pyrrolidine CH₂ (next to NH) | 2.9 - 3.1 | 45 - 50 |
| Pyrrolidine CH₂ | 1.6 - 2.1 | 25 - 30 |
| Methylene Bridge CH₂ | 2.3 - 2.5 | 58 - 62 |
| Morpholine CH₂ (next to N) | 2.4 - 2.6 | 53 - 54 |
| Morpholine CH₂ (next to O) | 3.6 - 3.8 | 66 - 67 |
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, identifies the functional groups and vibrational modes of the molecule. The spectrum of this compound is expected to be dominated by the characteristic vibrations of the morpholine and pyrrolidine rings.
Key expected vibrational bands include C-H stretching vibrations from the methylene groups, C-N stretching from both the morpholine and pyrrolidine rings, and the prominent C-O-C stretching of the ether linkage in the morpholine ring. A band characteristic of morpholine ring stretching is typically observed around 1040 cm⁻¹. researchgate.net The CH₂ deformation vibrations for both rings are expected in the 1170-1380 cm⁻¹ range. researchgate.net
Table 2: Expected FTIR and Raman Vibrational Bands for this compound Data based on characteristic group frequencies and spectra of related compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Ring |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Pyrrolidine |
| C-H Stretch | 2850 - 3000 | Both |
| CH₂ Deformation | 1170 - 1380 | Both |
| C-O-C Stretch | 1070 - 1150 | Morpholine |
| C-N Stretch | 1020 - 1250 | Both |
| Morpholine Ring Stretch | ~1040 | Morpholine |
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₁₈N₂O), the expected monoisotopic mass is approximately 170.14 Da. uni.lu High-resolution mass spectrometry would confirm the elemental composition. The fragmentation pattern would likely involve the cleavage of the bond between the pyrrolidine ring and the methylene bridge, as well as the characteristic fragmentation of the morpholine and pyrrolidine rings themselves. Predicted mass-to-charge ratios (m/z) for common adducts of a structural isomer include [M+H]⁺ at 171.14918 and [M+Na]⁺ at 193.13112. uni.lu
Table 3: Predicted Mass Spectrometry Data for an Isomer, 4-(4-methylpyrrolidin-3-yl)morpholine Source: PubChemLite. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 171.14918 |
| [M+Na]⁺ | 193.13112 |
| [M-H]⁻ | 169.13462 |
| [M]⁺ | 170.14135 |
X-ray Crystallography and Solid-State Structural Analysis of Analogues
While a crystal structure for this compound itself is not described in the surveyed literature, X-ray diffraction studies of analogous compounds provide valuable insights into its likely solid-state conformation. Studies on various morpholine-containing compounds consistently reveal that the morpholine ring adopts a stable chair conformation in the solid state. nih.govjyu.fi For example, the crystal structure of 4-[(Pyridin-3-yl)diazenyl]morpholine shows a distinct chair conformation. nih.gov Similarly, analyses of pyrrolidine derivatives often show the five-membered ring adopting an envelope or twisted conformation to minimize steric strain. mdpi.comnih.gov These studies on analogues suggest that in a crystalline state, the morpholine moiety of this compound would be in a chair form, while the pyrrolidine ring would exhibit a puckered conformation.
Conformational Preferences and Dynamics of the Ring Systems
The six-membered morpholine ring strongly prefers a chair conformation over the higher-energy boat or twist-boat forms. researchgate.netnih.gov This preference is well-documented through various spectroscopic and computational studies. researchgate.netnih.gov In the chair conformation, the substituents on the nitrogen atom can occupy either an equatorial or an axial position. Theoretical calculations and experimental data for morpholine itself indicate that the equatorial conformer is generally more stable. researchgate.net For this compound, the bulky pyrrolidinylmethyl substituent on the nitrogen is expected to predominantly occupy the equatorial position to minimize steric hindrance.
The pyrrolidine ring, being a five-membered heterocycle, is not planar and exists in a state of dynamic equilibrium between various puckered conformations, most commonly described as envelope (E) and twisted (T) forms. nih.govresearchgate.netacs.orgbeilstein-journals.orgfrontiersin.org The specific puckering mode and the energy barrier between conformers are influenced by the nature and position of substituents on the ring. nih.gov The attachment of the methylmorpholine group at the C-3 position will influence the conformational preference of the pyrrolidine ring, likely favoring a specific puckered state to accommodate the substituent.
Pseudorotation of the Pyrrolidine Ring
The five-membered pyrrolidine ring of this compound is not planar. Instead, it undergoes a continuous out-of-plane puckering motion known as pseudorotation to alleviate torsional strain. This dynamic process involves the sequential movement of the atoms, where the ring appears to rotate, although the atoms themselves are primarily moving perpendicular to the plane of the ring. This phenomenon is a fundamental characteristic of saturated five-membered rings and is crucial for understanding the three-dimensional structure and potential biological interactions of pyrrolidine-containing compounds. emich.eduresearchgate.net
The specific conformation, or pucker, of the pyrrolidine ring at any given moment can be precisely described by two parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (Φmax). nih.gov The phase angle is a periodic variable from 0° to 360° that indicates which atoms are displaced from the mean plane of the ring, while the puckering amplitude describes the extent of this out-of-plane distortion. nih.gov
The pseudorotation cycle includes two primary symmetric conformations: the envelope (E) form, where four atoms are coplanar and the fifth is out of the plane, and the twist (T) form, where two adjacent atoms are displaced on opposite sides of the plane defined by the other three. nih.gov
For the parent, unsubstituted pyrrolidine molecule, extensive computational and spectroscopic studies have been performed to determine the energetic landscape of its pseudorotation. acs.orgrsc.org These studies indicate a very low energy barrier between conformers, allowing for rapid interconversion at room temperature. The N-H equatorial conformer is generally found to be slightly more stable than the axial conformer. acs.orgrsc.org
| Parameter | Value (cm⁻¹) | Method | Reference |
|---|---|---|---|
| Equatorial Conformer Stabilization Energy | ~29 ± 10 | Femtosecond Degenerate Four-Wave Mixing Spectroscopy | rsc.org |
| Pseudorotation Barrier | 220 ± 20 | Femtosecond Degenerate Four-Wave Mixing Spectroscopy | rsc.org |
| Equatorial Conformer Energy Preference | 17 | CCSD(T) Calculations | rsc.org |
| Pseudorotation Barrier | 284 | CCSD(T) Calculations | rsc.org |
In the case of this compound, the presence of a bulky morpholinomethyl substituent at the C3 position significantly influences the conformational equilibrium of the pyrrolidine ring. Substituents introduce steric and stereoelectronic effects that create preferential puckering states. nih.govnih.gov A bulky substituent will tend to occupy a pseudo-equatorial position to minimize steric hindrance with the other ring atoms. nih.gov
For a 3-substituted pyrrolidine like this compound, the ring is expected to favor conformations where the C3 substituent is in a pseudo-equatorial orientation. This would restrict the pseudorotation cycle, leading to a preference for specific ranges of the phase angle (P). Depending on the relative stereochemistry, this could favor either an exo pucker (where C3 is displaced on the opposite side of the ring from the C2 and C4 substituents in a proline-based numbering system) or an endo pucker. nih.govfrontiersin.org The exact determination of the most stable conformer(s) for this compound would require specific experimental analysis, such as detailed Nuclear Magnetic Resonance (NMR) spectroscopy, or computational modeling using methods like Density Functional Theory (DFT). nih.govfrontiersin.org
Computational Chemistry and Theoretical Investigations of 4 Pyrrolidin 3 Ylmethyl Morpholine
Density Functional Theory (DFT) Studies on Electronic Structure and Energetics
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and energetics of molecules. For morpholine (B109124) and pyrrolidine-containing compounds, DFT calculations, often using functionals like B3LYP, are employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netnih.gov Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability; a larger gap suggests lower reactivity and higher kinetic stability. mdpi.com
Theoretical investigations on related morpholine derivatives demonstrate that DFT can accurately predict structural parameters that are in good agreement with experimental X-ray diffraction data. mdpi.com Furthermore, these calculations elucidate the distribution of electron density and the molecular electrostatic potential (MEP), which identifies the regions of a molecule most likely to be involved in electrophilic and nucleophilic interactions. nih.gov
Table 1: Representative DFT-Calculated Electronic Properties for a Morpholine Derivative
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.889 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | 2.323 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (η) | 8.212 eV | Relates to the chemical stability and reactivity of the molecule. mdpi.com |
| Dipole Moment | 6.914 Debye | Measures the overall polarity of the molecule. mdpi.com |
| Ionization Potential (I) | 5.889 eV | Energy required to remove an electron. mdpi.com |
Molecular Docking and Ligand-Receptor Interaction Modeling of Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov This method is crucial in drug design for screening virtual libraries and optimizing lead compounds. nih.gov For derivatives of 4-(pyrrolidin-3-ylmethyl)morpholine, docking studies can model how the molecule interacts with specific biological targets, such as enzymes or receptors.
For example, studies on new p-coumaramide and caffeamide compounds containing morpholine and pyrrolidine (B122466) moieties have used molecular docking to investigate their interactions with the human topoisomerase I (Top1) receptor, a target for anticancer drugs. japsonline.com These models can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's binding pocket. japsonline.comresearchgate.net The binding energy, calculated by a scoring function, provides an estimate of the ligand's binding affinity for the target. japsonline.com
Table 2: Example of Molecular Docking Results for a Morpholine-Containing Ligand
| Parameter | Observation | Implication |
|---|---|---|
| Target Receptor | Human Estrogen Receptor Alpha (ERα) | A known target in breast cancer therapy. researchgate.net |
| Binding Energy | -9.4 kcal/mol | Indicates a strong predicted binding affinity. researchgate.net |
| Key Hydrogen Bond Interactions | Glu353, Arg394 | Specific polar contacts that stabilize the ligand-receptor complex. researchgate.net |
| Key Hydrophobic Interactions | Met343, Leu346, Met388, Leu525 | Non-polar contacts contributing to binding and specificity. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Mapping
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models are instrumental in predicting the activity of new compounds and optimizing molecular design. Pharmacophore mapping, a related ligand-based drug design technique, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.govpharmacophorejournal.com
For classes of compounds including morpholine and pyrrolidine derivatives, 3D-QSAR studies can be performed to understand how different structural modifications influence biological activity. researchgate.net A pharmacophore model can be generated from a set of active molecules, providing a template for virtual screening to discover new potential ligands. pharmacophorejournal.com The insights from QSAR contour maps can reveal which regions of a molecule are sensitive to steric, electrostatic, or hydrophobic modifications, guiding rational drug design. mdpi.com
Table 3: Components of a Hypothetical Pharmacophore Model for a Kinase Inhibitor
| Pharmacophore Feature | Description | Potential Role of this compound |
|---|---|---|
| Hydrogen Bond Acceptor (A) | An atom capable of accepting a hydrogen bond. | The oxygen and nitrogen atoms of the morpholine ring. acs.org |
| Hydrogen Bond Donor (D) | An atom with a hydrogen attached that can be donated. | The secondary amine of the pyrrolidine ring. |
| Positive Ionizable (P) | A group that is likely to be protonated at physiological pH. | The nitrogen atoms in the pyrrolidine and morpholine rings. |
| Hydrophobic Group (H) | A non-polar group that can form hydrophobic interactions. | The aliphatic methylene (B1212753) groups of both rings. |
Prediction of Conformational Landscape and Tautomerism
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Computational methods can predict the molecule's conformational landscape by identifying low-energy, stable conformers. The morpholine ring is known to exist predominantly in a chair conformation. nih.gov Detailed spectroscopic and theoretical studies on morpholine itself have identified two distinct chair conformers: one with the N-H bond in an equatorial position (Chair-Eq) and one with it in an axial position (Chair-Ax). nih.gov The equatorial conformer is found to be more stable. nih.gov The attachment of the pyrrolidinylmethyl group to the morpholine nitrogen would introduce further conformational possibilities and complexities that can be explored through computational energy profiling.
Tautomerism, the interconversion of structural isomers, is generally not a significant consideration for a saturated heterocyclic system like this compound, as it lacks the necessary functional groups (like keto-enol systems) for this phenomenon to occur readily. conicet.gov.ar
Table 4: Calculated Conformational Stability of the Parent Morpholine Ring
| Conformer | Relative Energy (cm⁻¹) | Relative Stability |
|---|---|---|
| Chair-Eq | 0 | More Stable |
| Chair-Ax | 109 ± 4 | Less Stable nih.gov |
In Silico Pharmacokinetic (PK) Parameter Prediction
In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities before costly experimental synthesis and testing. For this compound, various molecular descriptors can be calculated to estimate its pharmacokinetic profile.
Key predicted parameters often include the logarithm of the partition coefficient (logP) as a measure of lipophilicity, molecular weight (MW), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These values are often assessed against established guidelines, such as Lipinski's Rule of Five, to evaluate the compound's potential oral bioavailability. researchgate.net
Table 5: Predicted Pharmacokinetic Properties for this compound and Related Derivatives
| Property | Predicted Value/Range | Relevance to Pharmacokinetics |
|---|---|---|
| Molecular Weight (MW) | 156.23 g/mol sigmaaldrich.com | Influences absorption and diffusion; values <500 are generally preferred. researchgate.net |
| LogP (Octanol/Water) | -0.5 to 1.5 (Estimated) | Measures lipophilicity, affecting absorption and distribution. researchgate.net |
| Topological Polar Surface Area (TPSA) | ~28.2 Ų (Estimated) | Correlates with membrane permeability and bioavailability. researchgate.net |
| Hydrogen Bond Donors | 1 | Influences solubility and membrane permeability. researchgate.net |
| Hydrogen Bond Acceptors | 2 | Influences solubility and receptor binding. researchgate.net |
Applications and Role in Medicinal Chemistry Research
Scaffold Design and Optimization in Drug Discovery
The pyrrolidine (B122466) and morpholine (B109124) rings are independently recognized as privileged structures in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.gov The combination of these two heterocycles in 4-(Pyrrolidin-3-ylmethyl)morpholine creates a three-dimensional scaffold that allows for the strategic placement of various functional groups to interact with biological targets. nih.govresearchgate.net This non-planar structure provides an advantage over flat aromatic rings by enabling a more comprehensive exploration of the three-dimensional space within a protein's binding pocket. nih.govresearchgate.net
Medicinal chemists utilize the this compound core to develop libraries of compounds with diverse pharmacological profiles. whiterose.ac.uk The nitrogen atoms in both the pyrrolidine and morpholine rings can be functionalized, and substituents can be introduced on the carbon atoms of either ring. nih.gov This modularity allows for systematic structure-activity relationship (SAR) studies, where the impact of different chemical modifications on biological activity can be methodically evaluated. researchgate.net For instance, the pyrrolidine nitrogen can act as a key interaction point, while the morpholine moiety can be used to fine-tune physicochemical properties. nih.gov
Modulating Pharmacokinetic and Pharmacodynamic Properties through Structural Modification
The chemical structure of this compound provides a framework for chemists to systematically alter a molecule's properties to enhance its drug-like characteristics. nih.govacs.org
Impact on Receptor Affinity and Selectivity
The three-dimensional arrangement of the this compound scaffold is instrumental in dictating how a drug molecule binds to its target receptor. researchgate.net The stereochemistry of the pyrrolidine ring, in particular, can significantly influence binding affinity and selectivity. Different stereoisomers of a compound can adopt distinct conformations, leading to varied interactions with the amino acid residues in a receptor's binding site. nih.gov For example, arylphenylpyrrolidinylmethylphenoxybenzamides have demonstrated high affinity and selectivity for κ opioid receptors. acs.org Specifically, (S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide displayed a high affinity for the κ opioid receptor. acs.org This highlights how the specific arrangement of substituents on the pyrrolidine ring is critical for potent and selective receptor binding. The morpholine group can also contribute to binding, either directly through hydrogen bonding or by orienting other parts of the molecule for optimal interaction. nih.govacs.org
Derivatives with Investigated Biological Activities (Excluding Clinical Human Trial Data)
The versatility of the this compound scaffold has led to the investigation of its derivatives across various therapeutic areas.
Agents Targeting Central Nervous System (CNS) Disorders
The ability of morpholine-containing compounds to cross the blood-brain barrier has made them attractive candidates for CNS drug discovery. nih.govacs.org The morpholine ring can improve brain permeability, a critical property for drugs targeting the CNS. nih.govacs.org Derivatives of this compound have been explored for their potential in treating a range of CNS disorders. nih.govacs.orgresearchgate.net For instance, certain morpholine derivatives have been investigated as potential treatments for schizophrenia and as anti-depressant agents. researchgate.net The structural similarity of some morpholine-containing compounds to endogenous neurotransmitters allows them to interact with various CNS receptors. nih.govacs.org
Antimicrobial and Antifungal Compounds
Derivatives incorporating the this compound scaffold have shown promise as antimicrobial and antifungal agents. The nitrogen-containing heterocyclic rings are known to be important pharmacophores in many antimicrobial drugs. Research has demonstrated that certain Mannich bases derived from morpholine and pyrrolidine exhibit antibacterial and antifungal properties. nih.govmdpi.com For example, some synthesized Mannich bases of 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones, which include a morpholine or pyrrolidine moiety, have shown significant antibacterial potency. nih.gov Similarly, novel thiazolidine-2,4-dione carboxamide derivatives incorporating an ethyl morpholine moiety have demonstrated activity against Gram-negative bacteria. krisp.org.za In the realm of antifungal research, compounds containing both benzofuran (B130515) and morpholine or pyrrolidine rings have been synthesized and evaluated, with some showing notable activity. nih.gov
Antidiabetic Research Leads
The pyrrolidine and morpholine scaffolds are integral to the development of novel antidiabetic agents, particularly as inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme. researchgate.netresearchgate.net DPP-4 inhibitors, or "gliptins," work by preventing the degradation of incretin (B1656795) hormones like GLP-1, which in turn stimulates insulin (B600854) secretion and regulates blood glucose levels. researchgate.netnih.gov
Several approved DPP-4 inhibitors, such as Vildagliptin and Saxagliptin, feature a cyanopyrrolidine core, highlighting the importance of this ring system in binding to the enzyme's active site. mdpi.com Research into pyrrolidine derivatives has yielded potent, selective, and orally bioavailable DPP-4 inhibitors. researchgate.net Similarly, hybrid molecules containing a morpholine structure have been shown to possess selective DPP-4 inhibitory activity, leading to a blood glucose-lowering effect in vivo. nih.gov For instance, certain sulfonamide-1,3,5-triazine-thiazole hybrids incorporating a morpholine ring demonstrated significant improvement in blood glucose and insulin levels. nih.gov
The structural components of this compound are found in molecules investigated for their antidiabetic properties. For example, research on pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives showed that these compounds can reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells. mdpi.com While direct studies on this compound are not extensively detailed, its constituent parts are key pharmacophores in the design of potential treatments for type 2 diabetes.
Anti-Inflammatory Agents
The morpholine moiety is a recognized pharmacophore in the development of anti-inflammatory drugs. researchgate.net Sesquiterpenes containing this structure have been noted for their anti-inflammatory activities. rsc.org
Specific research has focused on creating morpholine-containing compounds to target inflammatory pathways. A series of asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) that included a morpholine Mannich base were synthesized and evaluated for anti-inflammatory activity. researchgate.net While the antioxidant activity was generally lower than the parent compounds, the inclusion of the morpholine-containing aminomethyl group enhanced anti-inflammatory properties. researchgate.net In some cases, the resulting compounds exhibited potent anti-inflammatory activity comparable to the standard drug, diclofenac (B195802) sodium. researchgate.net Furthermore, indole (B1671886) compounds that feature N-ethyl morpholine moieties have been synthesized as agonists for the CB2 receptor, a target for managing inflammatory pain. acs.org
Anticancer Research Leads
The morpholine and pyrrolidine rings are prevalent in the design of anticancer agents, particularly as scaffolds for kinase inhibitors. researchgate.net The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is frequently deregulated in many cancers, making PI3K a critical target for new therapies. researchgate.net The morpholine ring is a key feature in many PI3K inhibitors due to its ability to form a crucial hydrogen bond interaction with the hinge region of the enzyme's ATP-binding site. acs.org
In structure-activity relationship (SAR) studies of survivin inhibitors, the replacement of a pyrrolidine ring with a morpholine ring was found to decrease anticancer activity, suggesting that the nature of the heterocyclic ring is critical for potency. plos.org Conversely, in studies on linomide derivatives, analogs with a six-membered morpholine or piperidine (B6355638) ring showed better docking scores and anticancer activity compared to those with a five-membered pyrrolidine ring. nih.gov
Derivatives containing these rings have shown promise in various cancer cell lines. Michael adducts of sesquiterpene lactones synthesized with various amines, including pyrrolidine, resulted in compounds with potent anticancer activity against human breast cancer cell lines (MCF7 and MDA-MB-231). rsc.org
Enzyme Inhibition Studies (e.g., PI3K, DPP-4)
The structural components of this compound are central to the development of inhibitors for key enzymes like PI3K and DPP-4.
PI3K Inhibition: The 4-morpholinopyrimidine structure is considered a privileged scaffold for inhibiting PI3K and related kinases. acs.orgnih.gov The oxygen atom of the morpholine ring often forms a key hydrogen bond with a hinge valine residue in the ATP-binding site of PI3K, which is crucial for inhibitory activity. acs.org Numerous PI3K inhibitors containing a morpholine ring have been developed, with some showing high potency and selectivity for different PI3K isoforms. acs.orgnih.gov For example, the thieno[3,2-d]pyrimidine (B1254671) derivative GDC-0941, which contains a morpholine moiety, is a potent, selective, and orally bioavailable PI3K inhibitor that has advanced to clinical trials. researchgate.net
DPP-4 Inhibition: In the context of antidiabetic research, both pyrrolidine and morpholine moieties are key components of DPP-4 inhibitors. researchgate.netnih.gov Cyanopyrrolidines are a well-established class of peptidomimetic DPP-4 inhibitors. mdpi.com The development of these inhibitors often involves SAR studies where different amine derivatives, including morpholine, are evaluated. researchgate.net Hybrid structures combining morpholine with other heterocyclic systems have demonstrated selective DPP-4 inhibition and blood glucose-lowering effects in animal models. nih.gov Research has shown that adding a morpholine group to a xanthine (B1682287) moiety can result in potent DPP-4 inhibition. nih.gov
Bioisosteric Replacements and Structure-Activity Relationship (SAR) Studies
The individual pyrrolidine and morpholine rings of this compound are frequently subjects of bioisosteric replacement and SAR studies to optimize drug candidates. These studies reveal the subtle contributions of each ring to molecular potency, selectivity, and pharmacokinetic properties.
In the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a series of pyrimidine-4-carboxamides were studied. nih.govacs.org The SAR studies involved modifying three different positions on the molecule. One key finding was that replacing a morpholine group with a smaller, more polar (S)-3-hydroxypyrrolidine led to a tenfold increase in activity. nih.govacs.org Conversely, replacing the morpholine with a more hydrophobic piperidine ring was tolerated, but replacing it with a simple dimethylamine (B145610) group doubled the activity, suggesting the morpholine was either too polar or created steric hindrance in the binding pocket. nih.govacs.org The most effective substituent in this study was a pyrrolidine ring, which resulted in a nearly four-fold increase in potency compared to the initial lead. nih.gov
Similarly, in the optimization of survivin inhibitors based on an oxyquinoline scaffold, researchers replaced a pyrrolidine ring with piperidine and morpholine. plos.org The piperidine analog showed slightly better activity than the parent compound, while the morpholine analog was less active. This indicates that for this particular target, the replacement of the pyrrolidine with a morpholine ring diminishes biological activity. plos.org
These studies underscore the critical role of the heterocyclic ring in defining a compound's biological activity. The choice between a pyrrolidine, morpholine, or other similar ring system can dramatically alter potency and efficacy, highlighting the importance of such SAR investigations in medicinal chemistry.
Data Tables
Table 1: SAR of NAPE-PLD Inhibitors (R₃ Substituent) Data extracted from a study on pyrimidine-4-carboxamides. nih.govacs.org
| Compound Type (R₃ Group) | Relative Potency Change | Implication |
| Morpholine | Baseline | Starting point for comparison |
| Piperidine | Tolerated | Hydrophobicity is acceptable |
| 3,3-difluoropiperidine | 2-fold increase | Potency can be improved with substitution |
| Dimethylamine | 2-fold increase | Suggests morpholine may be too polar or bulky |
| Pyrrolidine | ~4-fold increase | Most effective small alkylamine tested |
| (S)-3-hydroxypyrrolidine | 10-fold increase (combined with optimal R₂) | Reduced lipophilicity and increased activity |
Table 2: SAR of Survivin Inhibitors (Ring Replacement) Data based on the modification of the UC-112 scaffold. plos.org
| Ring System at Position D | Relative Activity | IC₅₀ (A375 cell line) |
| Pyrrolidine (UC-112) | Parent Compound | 1.9 µM |
| Piperidine (Compound 8a) | Slightly Improved | 1.1 µM |
| Morpholine (Compound 8b) | Decreased | 5.0 µM |
Future Perspectives in 4 Pyrrolidin 3 Ylmethyl Morpholine Research
Emerging Synthetic Strategies for Complex Architectures
The future synthesis of derivatives based on the 4-(Pyrrolidin-3-ylmethyl)morpholine core will likely leverage advanced organic chemistry methodologies to build more complex and diverse molecular architectures. The goal is to move beyond simple analogues and create structurally sophisticated molecules with precisely controlled three-dimensional shapes. researchgate.net
Emerging strategies that could be applied include:
Diversity-Oriented Synthesis (DOS): This approach can be used to generate a wide array of structurally diverse compounds from a common starting material. Radical-based DOS strategies, for instance, have been used to create various benzannulated medium-sized ring systems. researchgate.net Applying such a strategy to the pyrrolidinylmethylmorpholine scaffold could yield novel fused or bridged heterocyclic systems with unique pharmacological profiles.
Palladium-Catalyzed One-Pot Reactions: Sequential palladium-catalyzed reactions have become a powerful tool for constructing complex heterocycles with high efficiency. bohrium.comnih.gov These methods, which can combine multiple reaction steps without intermediate purification, are ideal for building upon the core structure, adding diverse substituents to modulate activity and properties. bohrium.comnih.gov
Photocatalysis and Electrochemical Cyclization: These modern techniques offer mild and regioselective ways to form and functionalize heterocyclic rings. tandfonline.com They could be employed to create novel derivatives of this compound under environmentally friendly conditions, expanding the accessible chemical space. tandfonline.com
Ring-Closing Metathesis (RCM): RCM is a versatile strategy for synthesizing five- and six-membered heterocycles and could be adapted to create more complex, constrained analogues of the parent compound, which is valuable for exploring structure-activity relationships. rsisinternational.org
These advanced synthetic methods will be crucial for creating libraries of novel compounds with enhanced potency, selectivity, and optimized pharmacokinetic properties.
Advanced Computational Approaches for Design and Prediction
Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the prediction of their properties before synthesis. For this compound and its future derivatives, in silico methods will be vital for accelerating the discovery pipeline.
Key computational approaches include:
Molecular Docking and Dynamics Simulations: These techniques can predict how a molecule will bind to a specific biological target. For instance, computational studies on morpholine-substituted tetrahydroquinolines have successfully predicted their binding interactions and stability within the active site of the mTOR protein, a key target in cancer. nih.gov Similar studies could identify likely protein targets for this compound and guide the design of more potent analogues.
ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for weeding out compounds likely to fail in later stages of drug development. In silico tools like admetSAR and SwissADME are routinely used to evaluate the drug-likeness of new compounds. nih.govpnrjournal.com These platforms can assess parameters like blood-brain barrier permeability and potential toxicity, which is particularly relevant given the morpholine (B109124) moiety's frequent use in CNS drug candidates. nih.govpnrjournal.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models build mathematical relationships between a compound's chemical structure and its biological activity. researchgate.net By analyzing a set of related compounds, QSAR can identify the key structural features responsible for a desired pharmacological effect, guiding the optimization of lead compounds. researchgate.netnih.gov For derivatives of this compound, QSAR could help refine substitutions on both the pyrrolidine (B122466) and morpholine rings to maximize potency against a chosen target.
The integration of these computational tools will allow for a more focused and efficient exploration of the therapeutic potential of this chemical scaffold, reducing the time and cost associated with traditional trial-and-error approaches.
Exploration of Novel Biological Targets and Mechanistic Pathways
The unique structural combination of pyrrolidine and morpholine rings suggests that this compound and its derivatives could interact with a wide range of biological targets. While the specific targets for this compound are unknown, research on related structures provides a roadmap for future investigations.
Potential therapeutic areas and targets to explore include:
Central Nervous System (CNS) Disorders: Morpholine derivatives are well-represented in CNS drug discovery due to their favorable physicochemical properties that allow them to cross the blood-brain barrier. nih.govnih.gov Future research could investigate the activity of this compound derivatives against targets implicated in neurodegenerative diseases like Alzheimer's and Parkinson's, such as cholinesterases (AChE, BuChE), monoamine oxidases (MAOs), and secretases. tandfonline.com Other CNS targets could include receptors for mood disorders and pain. acs.orgnih.gov
Cancer: Both pyrrolidine and morpholine scaffolds are found in numerous anticancer agents. acs.orgtandfonline.com Pyrrolidine derivatives have been shown to inhibit enzymes like matrix metalloproteinases (MMPs), while morpholine is a key component of inhibitors targeting the PI3K/mTOR pathway, which is crucial for cancer cell growth. acs.orgtandfonline.com The combination of these two rings in one molecule could lead to dual-target inhibitors with enhanced efficacy.
Infectious Diseases: Pyrrolidine-based compounds have been investigated for a range of antimicrobial activities. frontiersin.org High-throughput screening campaigns have also identified morpholine-containing compounds with activity against Mycobacterium tuberculosis. asm.org This suggests that derivatives of this compound could be explored as novel antibacterial or antiviral agents.
Diabetes and Metabolic Disorders: Certain morpholine derivatives have shown potential as antidiabetic agents by acting as positive allosteric modulators of the GLP-1 receptor or as DPP-4 inhibitors. nih.gov Pyrrolidine-based molecules have also been developed as inhibitors of α-glucosidase and aldose reductase, enzymes relevant to diabetes. nih.gov
The following table summarizes potential biological targets for future investigation based on activities observed in related heterocyclic compounds.
| Therapeutic Area | Potential Biological Target(s) | Scaffold Implication |
| Neurodegenerative Diseases | Cholinesterases (AChE, BuChE), MAO-B, δ-secretase, LRRK2 kinase | Morpholine & Pyrrolidine |
| Cancer | PI3K/mTOR pathway, Matrix Metalloproteinases (MMPs), PLK4 | Morpholine & Pyrrolidine |
| Mood Disorders & Pain | Serotonin (5-HT) receptors, Opioid receptors | Morpholine |
| Infectious Diseases | M. tuberculosis mycothione (B1250312) reductase, Viral enzymes | Morpholine & Pyrrolidine |
| Diabetes | GLP-1 receptor, DPP-4, α-glucosidase | Morpholine & Pyrrolidine |
Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies
To rapidly explore the therapeutic potential of the this compound scaffold, its integration with modern drug discovery platforms like combinatorial chemistry and high-throughput screening (HTS) is essential.
Combinatorial Chemistry: This technique allows for the rapid synthesis of large numbers of related compounds, known as a chemical library. nih.gov The this compound core is an ideal starting point for building such a library. By systematically introducing a variety of substituents at different positions on both the pyrrolidine and morpholine rings, researchers can generate thousands of unique derivatives. researchgate.netnih.govmdpi.com This approach efficiently explores the chemical space around the core scaffold to identify molecules with desired biological activities. researchgate.net For example, a library could be created by varying the groups attached to the nitrogen of the pyrrolidine ring and the carbon atoms of the morpholine ring.
High-Throughput Screening (HTS): HTS involves the automated testing of large compound libraries against a specific biological target. nih.gov A combinatorial library based on the this compound scaffold could be screened against a panel of disease-relevant targets, such as kinases, G-protein coupled receptors, or enzymes. asm.orgmdpi.com A successful HTS campaign can quickly identify "hits"—compounds that show activity in the assay. These hits then serve as the starting point for more focused drug development efforts, including lead optimization and detailed structure-activity relationship (SAR) studies. nih.govresearchgate.net
The combination of these powerful technologies provides a systematic and efficient pathway to unlock the full therapeutic potential of the this compound scaffold, potentially leading to the discovery of novel drug candidates for a range of diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 4-(Pyrrolidin-3-ylmethyl)morpholine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between pyrrolidine derivatives and morpholine-containing precursors. For example, analogous compounds like 4-((6-Chloropyridazin-3-yl)methyl)morpholine are synthesized via morpholine reacting with chlorinated heterocycles under controlled temperatures (60–80°C), achieving yields of 60–70% . Optimization strategies include:
- Temperature modulation : Higher temperatures (e.g., 80°C) may accelerate reaction rates but risk side reactions.
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity.
- Catalytic additives : Bases like K₂CO₃ improve deprotonation efficiency.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing morpholine and pyrrolidine ring signals .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-N stretching at ~1100 cm⁻¹) and hydrogen-bonding interactions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
Q. How should researchers design preliminary in vitro assays to screen this compound for biological activity?
- Methodological Answer :
- Target selection : Prioritize targets associated with morpholine derivatives, such as kinases or GPCRs, based on structural analogs like 4-(4-Bromo-3-fluorobenzyl)morpholine, which show activity in kinase inhibition assays .
- Dose-response curves : Test concentrations ranging from 1 nM to 100 µM to establish IC₅₀ values.
- Controls : Include positive controls (e.g., staurosporine for kinase assays) and vehicle controls to isolate compound-specific effects.
Advanced Research Questions
Q. What computational strategies can predict the interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model binding poses in target active sites (e.g., kinase ATP-binding pockets).
- Molecular Dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability and conformational changes .
- Quantum mechanical calculations : DFT methods (e.g., B3LYP/6-31G*) evaluate electronic properties and reactive sites for structure-activity relationships (SAR) .
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Meta-analysis : Compare data from cell-based assays (e.g., IC₅₀ in cancer cell lines) and enzymatic assays to identify model-specific discrepancies .
- Proteomic profiling : Use mass spectrometry-based proteomics to detect off-target interactions that may explain variability .
- Crystallographic validation : Co-crystallize the compound with its target (e.g., using SHELX programs for structure refinement) to confirm binding modes .
Q. What advanced spectroscopic approaches are used to study phase transitions or conformational changes under extreme conditions?
- Methodological Answer :
- High-pressure Raman spectroscopy : Monitor vibrational modes (e.g., C-H stretching at 2980–3145 cm⁻¹) under pressures up to 3.5 GPa to detect structural rearrangements or phase transitions .
- Variable-temperature NMR : Analyze dynamic behavior of the morpholine ring at temperatures ranging from −50°C to 150°C.
Q. How can experimental design principles improve the reproducibility of synthetic and biological studies involving this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., solvent, temperature, catalyst ratio) and minimize batch-to-batch variability .
- Standardized protocols : Adopt QC measures like HPLC purity checks (>98%) and rigorous notebook documentation to ensure traceability .
Data-Driven Insights from Evidence
- Synthesis Yields : Analogous morpholine derivatives achieve 60–70% yields under optimized conditions .
- Spectroscopic Signatures : C-H stretching modes in morpholine rings shift under pressure (e.g., 2988 cm⁻¹ at 0 GPa vs. 3023 cm⁻¹ at 2.5 GPa) .
- Biological Activity : Structural analogs exhibit IC₅₀ values in the low micromolar range for kinase targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
